molecular formula C11H13FN2O2 B1394028 1-(5-Fluoro-2-nitrophenyl)piperidine CAS No. 854044-35-2

1-(5-Fluoro-2-nitrophenyl)piperidine

Cat. No. B1394028
M. Wt: 224.23 g/mol
InChI Key: BWMFLDMFJWXGOC-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-nitrophenyl)piperidine is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 . It has an IUPAC name of 1-(5-fluoro-2-nitrophenyl)piperidine .


Molecular Structure Analysis

The InChI code of 1-(5-Fluoro-2-nitrophenyl)piperidine is 1S/C11H13FN2O2/c12-9-4-5-10(14(15)16)11(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of 1-(5-Fluoro-2-nitrophenyl)piperidine is 352.9±32.0 °C, and its predicted density is 1.261±0.06 g/cm3 . The predicted pKa value is 2.16±0.40 .

Scientific Research Applications

1. Corrosion Inhibition in Iron

Piperidine derivatives, including those structurally similar to 1-(5-Fluoro-2-nitrophenyl)piperidine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were utilized to investigate the adsorption behaviors of these compounds on iron surfaces, revealing significant potential in corrosion control (Kaya et al., 2016).

2. Radiotracer Synthesis for PET Imaging

Research on derivatives of 1-(5-Fluoro-2-nitrophenyl)piperidine includes the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. These compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrate the feasibility of using nucleophilic fluorination in the development of radiotracers, potentially useful in brain imaging studies (Katoch-Rouse & Horti, 2003).

3. Research in Organic Solvents and Ionic Liquids

Studies have examined the reaction of piperidine in various organic solvents and ionic liquids, exploring their effects on chemical reactions. This research provides insights into the medium effects on the aminolysis of compounds, which is crucial for understanding and optimizing chemical processes (Millán et al., 2013).

4. Enantiomeric Resolution in Chiral Separation

1-(5-Fluoro-2-nitrophenyl)piperidine-related compounds have been the subject of enantiomeric resolution studies, particularly in chiral chromatographic methods. This research is significant in the field of stereochemistry, contributing to the understanding of chiral recognition mechanisms and the separation of enantiomers in pharmaceutical compounds (Ali et al., 2016).

properties

IUPAC Name

1-(5-fluoro-2-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-4-5-10(14(15)16)11(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMFLDMFJWXGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-nitrophenyl)piperidine

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoronitrobenzene (2.09 g, 13.1 mmol) in EtOH (10 mL) at ambient temperature was added piperidine (3.35 g, 39.4 mmol) dropwise. The reaction was allowed to stir overnight and concentrated in vacuo. The residue was dissolved in EtOAc (100 mL), washed with water (2×100 mL), dried (Na2SO4) and concentrated in vacuo. Purification by silica gel column chromatography afforded 1.10 (37%) of the title compound as an oil. Mass spectrum (ESI, m/z): Calcd. for C11H13FN2O2, 225.1 (M+H), found 225.1.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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